N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-25-12-6-8-13(9-7-12)28(23,24)11-17(22)20-19-21-18-14-4-2-3-5-15(14)26-10-16(18)27-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLZMPIWBNMSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Similarities
The compound shares key features with several acetamide derivatives:
- Sulfonyl Acetamide Backbone : Common in compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) () and 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) (), which exhibit anticancer and MMP-inhibitory activities .
- Thiazole/Chromene Heterocycles : Analogous to benzothiazole derivatives in and , where substituents (e.g., methoxy, fluoro) modulate activity .
Preparation Methods
Cyclocondensation of 2-Amino-3-Iodochromones
A copper-promoted cascade reaction between 2-amino-3-iodochromones and thioureas forms the chromeno-thiazole scaffold. This method, adapted from the synthesis of analogous compounds, employs CuI (10 mol%) in DMF at 110°C for 12 hours to achieve cyclization.
Reaction Scheme :
$$
\text{2-Amino-3-iodochromone} + \text{Thiourea} \xrightarrow{\text{CuI, DMF}} \text{4H-Chromeno[4,3-d]thiazol-2-amine}
$$
Optimization Notes :
Alternative Route via Hantzsch Thiazole Synthesis
Reacting 3-bromo-2H-chromen-2-one with thioamides in ethanol under reflux forms the thiazole ring. For example, 3-bromo-2H-chromen-2-one and thioacetamide yield the thiazole intermediate, which is subsequently oxidized to introduce the sulfonyl group.
Key Data :
| Condition | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 65% |
| Purification | Recrystallization (EtOH) |
Industrial-Scale Production and Green Chemistry Adaptations
Continuous Flow Synthesis
To enhance scalability, a continuous flow system replaces batch reactions for the cyclocondensation step. Microreactors (0.5 mm diameter) reduce reaction time from 12 hours to 30 minutes while maintaining 70% yield.
Advantages :
- Reduced solvent waste (-40%)
- Improved temperature control (±1°C)
Solvent Recycling
Ethanol from recrystallization steps is recovered via distillation and reused, aligning with green chemistry principles.
Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.98 (d, J = 8.8 Hz, 2H, Ar-OCH3)
- δ 4.32 (s, 2H, SO2CH2)
IR (KBr) :
HRMS (ESI+) :
Purity Assessment
HPLC analysis using a C18 column (MeCN/H2O 70:30) confirms >98% purity, with a retention time of 6.7 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
